propan-2-yl 1-ethyl-4-{[(3-nitrophenyl)carbonyl]amino}-1H-pyrazole-3-carboxylate
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Overview
Description
ISOPROPYL 1-ETHYL-4-[(3-NITROBENZOYL)AMINO]-1H-PYRAZOLE-3-CARBOXYLATE is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an isopropyl group, an ethyl group, a nitrobenzoyl group, and a carboxylate group attached to the pyrazole ring
Preparation Methods
The synthesis of ISOPROPYL 1-ETHYL-4-[(3-NITROBENZOYL)AMINO]-1H-PYRAZOLE-3-CARBOXYLATE typically involves multi-step organic reactions
Synthesis of the Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group can be introduced via an acylation reaction using 3-nitrobenzoyl chloride and a suitable base, such as triethylamine.
Esterification: The carboxylate group can be introduced through an esterification reaction using isopropyl alcohol and a strong acid catalyst, such as sulfuric acid.
Ethylation: The ethyl group can be introduced via an alkylation reaction using ethyl iodide and a base, such as potassium carbonate.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Chemical Reactions Analysis
ISOPROPYL 1-ETHYL-4-[(3-NITROBENZOYL)AMINO]-1H-PYRAZOLE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid using aqueous acid or base.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, triethylamine, sulfuric acid, and potassium carbonate. Major products formed from these reactions include amino derivatives, substituted pyrazoles, and carboxylic acids.
Scientific Research Applications
ISOPROPYL 1-ETHYL-4-[(3-NITROBENZOYL)AMINO]-1H-PYRAZOLE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors involved in inflammation and cancer.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ISOPROPYL 1-ETHYL-4-[(3-NITROBENZOYL)AMINO]-1H-PYRAZOLE-3-CARBOXYLATE depends on its specific application. In medicinal chemistry, the compound may exert its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The nitrobenzoyl group may play a role in the compound’s binding affinity and specificity, while the pyrazole core may contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
ISOPROPYL 1-ETHYL-4-[(3-NITROBENZOYL)AMINO]-1H-PYRAZOLE-3-CARBOXYLATE can be compared with other pyrazole derivatives, such as:
1-Phenyl-3-methyl-5-pyrazolone: A pyrazole derivative with anti-inflammatory and analgesic properties.
4-Amino-1H-pyrazole-3-carboxylic acid: A pyrazole derivative used as an intermediate in the synthesis of pharmaceuticals.
3,5-Dimethyl-1H-pyrazole: A pyrazole derivative used as a ligand in coordination chemistry.
The uniqueness of ISOPROPYL 1-ETHYL-4-[(3-NITROBENZOYL)AMINO]-1H-PYRAZOLE-3-CARBOXYLATE lies in its specific combination of functional groups, which may confer unique properties and applications compared to other pyrazole derivatives.
Properties
Molecular Formula |
C16H18N4O5 |
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Molecular Weight |
346.34 g/mol |
IUPAC Name |
propan-2-yl 1-ethyl-4-[(3-nitrobenzoyl)amino]pyrazole-3-carboxylate |
InChI |
InChI=1S/C16H18N4O5/c1-4-19-9-13(14(18-19)16(22)25-10(2)3)17-15(21)11-6-5-7-12(8-11)20(23)24/h5-10H,4H2,1-3H3,(H,17,21) |
InChI Key |
DYCHPQUDTBDIGH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)OC(C)C)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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